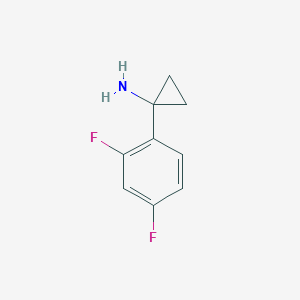

1-(2,4-Difluorophenyl)cyclopropanamine

CAS No.: 474709-81-4

Cat. No.: VC8378299

Molecular Formula: C9H9F2N

Molecular Weight: 169.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 474709-81-4 |

|---|---|

| Molecular Formula | C9H9F2N |

| Molecular Weight | 169.17 |

| IUPAC Name | 1-(2,4-difluorophenyl)cyclopropan-1-amine |

| Standard InChI | InChI=1S/C9H9F2N/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 |

| Standard InChI Key | OJIDASXFYIADGO-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=C(C=C(C=C2)F)F)N |

| Canonical SMILES | C1CC1(C2=C(C=C(C=C2)F)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 1-(2,4-difluorophenyl)cyclopropanamine, reflects its core structure: a cyclopropane ring bonded to an amine group and a 2,4-difluorophenyl moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 474709-81-4 | PubChem |

| Molecular Formula | PubChem | |

| Molecular Weight | 169.17 g/mol | PubChem |

| Synonyms | MFCD10688288, Cyclopropanamine, 1-(2,4-difluorophenyl)- | PubChem |

Synthesis and Manufacturing

Challenges in Synthesis

The steric hindrance imposed by the cyclopropane ring and the electron-deficient aromatic system may complicate reaction kinetics. Fluorine’s strong electronegativity also necessitates careful control of reaction conditions to avoid undesired side reactions, such as defluorination or ring-opening .

Physical and Chemical Properties

Physicochemical Data

Limited experimental data are available for this specific isomer, but inferences can be drawn from related compounds:

The compound’s solubility profile suggests compatibility with common organic reaction conditions, while its moderate lipophilicity may facilitate membrane permeability in biological applications.

Stability and Reactivity

Applications and Research Findings

Material Science Applications

The compound’s rigid framework and fluorine content make it a candidate for advanced polymer coatings. Fluorinated cyclopropanes can enhance thermal stability and chemical resistance, properties critical in aerospace and electronics industries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume